Kinase Inhibition Selectivity: FLT3 vs. PLK4 Differential Activity
In comparative kinase profiling of pyrrolidine-based scaffolds, the target compound (as part of a larger conjugated inhibitor) exhibited a 5.9-fold selectivity for FLT3 over PLK4, whereas the N-methyl analog (tert-butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate) reversed this selectivity, demonstrating a 13.2-fold preference for PLK4 over FLT3 [1][2]. This inversion highlights the critical role of the unsubstituted pyrrolidine nitrogen in dictating kinase engagement, a feature preserved in the target compound but lost upon N-alkylation.
| Evidence Dimension | Kinase Inhibition Selectivity (FLT3 IC50 / PLK4 IC50) |
|---|---|
| Target Compound Data | FLT3 IC50 = 49 nM; PLK4 IC50 = 290 nM (ratio = 5.9) |
| Comparator Or Baseline | tert-butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate (N-methyl analog): PLK4 IC50 = 22 nM; FLT3 IC50 = 290 nM (ratio = 13.2) |
| Quantified Difference | Selectivity inversion: target favors FLT3 (5.9x), N-methyl analog favors PLK4 (13.2x) |
| Conditions | In vitro kinase inhibition assays; FLT3 (unknown origin) and N-terminal GST-tagged human PLK4 (1-391 aa) expressed in E. coli. |
Why This Matters
Procurement of the exact unsubstituted pyrrolidine amine is essential for maintaining FLT3-targeted kinase inhibition profiles; substitution with N-methyl analogs alters target engagement and may invalidate structure-activity relationship (SAR) hypotheses.
- [1] BindingDB. BDBM50437839: CHEMBL2407911. Kinase Inhibition Data for FLT3 and PLK4. 2025. View Source
- [2] BindingDB. BDBM50437839: CHEMBL2407911. Comparative Kinase Activity. 2025. View Source
